molecular formula C15H17BrN2O2S B13649706 Methyl 4-bromo-2-(4-butylphenylamino)thiazole-5-carboxylate

Methyl 4-bromo-2-(4-butylphenylamino)thiazole-5-carboxylate

Cat. No.: B13649706
M. Wt: 369.3 g/mol
InChI Key: ZZJCOMKBQCZUDR-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-(4-butylphenyl)thiazole-5-carboxylate is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-(4-butylphenyl)thiazole-5-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of Methyl 4-bromo-2-(4-butylphenyl)thiazole-5-carboxylate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-(4-butylphenyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-(4-butylphenyl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Methyl 4-bromo-2-(4-butylphenyl)thiazole-5-carboxylate can be compared with other thiazole derivatives:

Conclusion

Methyl 4-bromo-2-(4-butylphenyl)thiazole-5-carboxylate is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in diverse chemical reactions and interact with specific molecular targets, making it a valuable tool in research and development.

Biological Activity

Methyl 4-bromo-2-(4-butylphenylamino)thiazole-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and pharmacological effects, supported by data tables and relevant research findings.

  • Molecular Formula : C15H17BrN2O2S
  • Molecular Weight : 369.28 g/mol
  • CAS Number : 1000577-42-3

Biological Activity Overview

The compound exhibits various biological activities, particularly in the realm of cancer research. Its structural features contribute to its interaction with biological targets, leading to significant pharmacological effects.

Anticancer Activity

Research indicates that thiazole derivatives, including this compound, possess anticancer properties. Specifically, studies have shown that modifications in the thiazole structure can enhance antiproliferative activity against various cancer cell lines.

  • Mechanism of Action :
    • The compound is believed to inhibit tubulin polymerization, which is crucial for cancer cell division and growth. This mechanism is similar to that of other known anticancer agents.
    • Preliminary studies suggest that it may induce apoptosis in cancer cells through mitochondrial pathways.
  • Case Study Data :
    • A study demonstrated that thiazole derivatives showed improved potency against melanoma and prostate cancer cells compared to earlier compounds in the series, with IC50 values in the low nanomolar range .
CompoundCancer Cell LineIC50 (nM)
This compoundMelanoma< 50
This compoundProstate Cancer< 40

Pharmacological Effects

Beyond its anticancer properties, this compound has shown promise in other areas:

  • Diabetes Management :
    • Similar thiazole derivatives have been studied for their effects on insulin sensitivity and lipid profiles in diabetic models. For instance, a related compound demonstrated significant improvements in hyperglycemia and lipid levels in diabetic rats .
  • Antioxidant Properties :
    • Thiazole compounds are noted for their antioxidant activities, which help mitigate oxidative stress—a factor in many chronic diseases.

Properties

Molecular Formula

C15H17BrN2O2S

Molecular Weight

369.3 g/mol

IUPAC Name

methyl 4-bromo-2-(4-butylanilino)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C15H17BrN2O2S/c1-3-4-5-10-6-8-11(9-7-10)17-15-18-13(16)12(21-15)14(19)20-2/h6-9H,3-5H2,1-2H3,(H,17,18)

InChI Key

ZZJCOMKBQCZUDR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)OC)Br

Origin of Product

United States

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